molecular formula C11H13ClN2O2 B8773043 2-[(4-Chlorobutanoyl)amino]benzamide CAS No. 22458-07-7

2-[(4-Chlorobutanoyl)amino]benzamide

Cat. No.: B8773043
CAS No.: 22458-07-7
M. Wt: 240.68 g/mol
InChI Key: XUECEJHFMWTVNG-UHFFFAOYSA-N
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Description

2-[(4-Chlorobutanoyl)amino]benzamide is a benzamide derivative characterized by a chlorobutanoyl substituent attached to the benzamide core. The compound combines a benzamide scaffold—a common motif in drug design due to its hydrogen-bonding capacity and metabolic stability—with a 4-chlorobutanoyl side chain. The chlorine atom on the aliphatic chain likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

CAS No.

22458-07-7

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-(4-chlorobutanoylamino)benzamide

InChI

InChI=1S/C11H13ClN2O2/c12-7-3-6-10(15)14-9-5-2-1-4-8(9)11(13)16/h1-2,4-5H,3,6-7H2,(H2,13,16)(H,14,15)

InChI Key

XUECEJHFMWTVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2-[(4-Chlorobutanoyl)amino]benzamide and related benzamide derivatives:

Compound Name Structural Features Biological Activity/Application Key Differences
This compound Benzamide core, 4-chlorobutanoyl group Not explicitly reported Chlorine on aliphatic chain
2-[(4-Chlorobenzoyl)(methyl)amino]-N-cyclohexylbenzamide Chlorobenzoyl, methylamino, cyclohexyl substituent Not specified Aromatic chlorobenzoyl, bulky N-cyclohexyl group
Momelotinib dihydrochloride Cyanomethyl, morpholinylphenyl, pyrimidine motifs Treatment of myeloproliferative neoplasms Complex kinase inhibitor structure
4-((Thiophen-2-yl-methylene)amino)benzamides Thiophene-methylene-amino group Biological evaluation (unspecified) Heterocyclic thiophene, conjugated system

Detailed Analysis

2-[(4-Chlorobenzoyl)(methyl)amino]-N-cyclohexylbenzamide
  • Structural Comparison: Unlike the target compound’s aliphatic chlorobutanoyl group, this derivative features a chlorobenzoyl group (aromatic chlorine) and a bulky N-cyclohexyl substituent .
  • Functional Implications : The aromatic chlorine may enhance π-π stacking interactions with biological targets, while the cyclohexyl group could reduce solubility but improve target specificity through steric effects.
Momelotinib Dihydrochloride
  • Structural Comparison: Momelotinib incorporates a cyanomethyl group and a pyrimidine-morpholinylphenyl moiety, creating a highly complex structure optimized for kinase inhibition .
  • Functional Implications: The morpholine and pyrimidine groups likely enhance binding to kinase active sites, a feature absent in the simpler chlorobutanoyl-benzamide scaffold.
4-((Thiophen-2-yl-methylene)amino)benzamides
  • Structural Comparison: These compounds replace the chlorobutanoyl group with a thiophene-methylene-amino motif, introducing sulfur-based aromaticity .

Key Research Findings and Implications

  • Lipophilicity and Solubility: The chlorobutanoyl group in the target compound likely increases lipophilicity compared to aromatic chlorobenzoyl derivatives, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Biological Target Specificity : Bulky substituents (e.g., N-cyclohexyl) or heterocycles (e.g., thiophene) in analogs demonstrate how structural modifications can tailor benzamides for specific therapeutic applications .
  • Therapeutic Potential: Momelotinib’s success as a kinase inhibitor highlights the utility of benzamide derivatives in oncology, suggesting that this compound could be optimized for similar pathways with further structural elaboration .

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